Antibiotic 67-121B (C58H86N2O19): A Technical Guide to Polyene Macrolide Biosynthesis, Isolation, and Antifungal Mechanisms
Antibiotic 67-121B (C58H86N2O19): A Technical Guide to Polyene Macrolide Biosynthesis, Isolation, and Antifungal Mechanisms
Executive Summary
Antibiotic 67-121B is a highly potent, naturally occurring heptaene macrolide antibiotic characterized by the molecular formula C58H86N2O19[1]. Originally isolated from the microbial fermentation of the actinomycete Actinoplanes caeruleus, it is a critical component of the Antibiotic 67-121 complex (comprising components A, B, C, and D)[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the causality behind its molecular architecture, the thermodynamic drivers of its mechanism of action, and provide self-validating experimental protocols for its isolation and characterization. This document serves as a comprehensive blueprint for researchers looking to leverage Antibiotic 67-121B in advanced antifungal drug development.
Physicochemical Profile & Molecular Architecture
Antibiotic 67-121B is a structurally complex secondary metabolite. Its architecture is defined by a macrocyclic lactone ring containing a conjugated system of seven double bonds (a heptaene), which imparts its characteristic yellow color and distinct UV absorption profile[2][3].
Crucially, the aglycone core is glycosidically linked to a D-mycosamine sugar unit at an allylic hydroxy group[2]. Furthermore, degradation and nuclear magnetic resonance (NMR) studies confirm the presence of an aromatic ketonic moiety (a p-aminoacetophenone derivative)[2]. Unlike its structural analogs 67-121A and 67-121C, which possess a methyl group on this aromatic ring, Antibiotic 67-121B is distinguished by having a hydrogen atom at this specific functional position[2].
Quantitative Data Summary
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C58H86N2O19[1] | Defines the massive polyketide backbone and high oxygenation state. |
| Monoisotopic Mass | 1114.58 Da[1][4] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Appearance | Yellow Acicular Crystals[] | The intense yellow color is a direct result of the conjugated heptaene chromophore absorbing in the blue/violet spectrum[3]. |
| Melting Point | 175-182°C (Decomposes)[] | High thermal lability necessitates cold-chain handling during extraction. |
| Solubility | Soluble in DMF, DMSO, Pyridine[] | The amphiphilic nature (hydrophobic polyene + hydrophilic polyol/sugar) makes it insoluble in water and non-polar solvents, requiring aprotic polar solvents for disruption of intermolecular hydrogen bonds. |
| UV Absorption Maxima | 342, 363, 384 nm[6] | The self-validating optical signature of the heptaene conjugated system[6]. |
Mechanism of Action: The Ergosterol-Binding Paradigm
The antifungal efficacy of Antibiotic 67-121B against pathogens like Candida albicans is rooted in its interaction with the fungal cell membrane[2].
The Causality of Fungicidal Activity: Unlike bacterial cells, fungal membranes are rich in ergosterol. Antibiotic 67-121B acts as a thermodynamic "sterol sponge" and pore-former[7]. The hydrophobic heptaene sector of the macrolide aligns via Van der Waals forces with the hydrophobic sterol rings of ergosterol[8]. Simultaneously, the hydrophilic polyol chain and the protonated D-mycosamine sugar face inward to create an aqueous channel[3][7].
This structural complexation physically disrupts the membrane, creating size-selective transmembrane pores[7]. The immediate physiological consequence is a catastrophic efflux of intracellular potassium (K+) ions and an influx of hydrogen (H+) ions[8]. This osmotic imbalance halts enzymatic functions, collapses the proton motive force, and triggers rapid fungal cell death[8].
Caption: Mechanism of Action: Antibiotic 67-121B ergosterol binding, pore formation, and cell death.
Biosynthesis & Fermentation Dynamics
Antibiotic 67-121B is produced via the submerged aerobic fermentation of Actinoplanes caeruleus[2]. Cultivating this specific strain requires strict environmental controls due to its unique physiological limitations.
-
Temperature & Oxygenation: The organism grows optimally between 26°C and 37°C; temperatures of 45°C and above completely halt growth[2]. High dissolved oxygen (DO) is required to fuel the ATP-intensive polyketide synthase (PKS) pathways.
-
Osmotic Sensitivity: A. caeruleus is highly sensitive to sodium chloride, exhibiting poor growth in media containing >1.5% NaCl[2]. Causality: The strain lacks robust halotolerance efflux pumps, meaning high salinity induces osmotic shock, prematurely downregulating secondary metabolite biosynthesis.
-
pH Control: Cultivation must be maintained at a pH of 6.5 to 8.0[2]. Excursions below pH 6.0 risk acid-catalyzed degradation of the D-mycosamine glycosidic bond, destroying the antibiotic's efficacy.
Experimental Protocols: A Self-Validating Workflow
To ensure high-yield recovery and structural integrity of Antibiotic 67-121B, the following step-by-step protocol integrates continuous self-validation checkpoints.
Protocol 1: Extraction of the Antibiotic 67-121 Complex
Note: All extraction steps must be performed under amber lighting to prevent photo-oxidation of the heptaene double bonds.
-
Biomass Harvesting: Centrifuge the Actinoplanes caeruleus fermentation broth at 4,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Causality: Polyene macrolides are highly hydrophobic and overwhelmingly partition into the mycelial biomass rather than the aqueous broth.
-
-
Primary Solvent Extraction: Resuspend the mycelial cake in a mixture of Methanol and Dimethylformamide (DMF) (80:20 v/v). Agitate for 4 hours at room temperature.
-
Causality: Methanol penetrates the cell wall, while DMF acts as a powerful aprotic solvent to solubilize the massive C58H86N2O19 structure[].
-
-
Self-Validation Checkpoint (Spectroscopy): Filter a 1 mL aliquot and analyze via UV-Vis spectroscopy.
-
Validation: The presence of the 67-121 complex is confirmed if sharp absorption peaks are observed at exactly 342, 363, and 384 nm[6]. If peaks are shifted, degradation has occurred.
-
-
Precipitation: Concentrate the extract under reduced pressure (at <40°C to prevent thermal degradation). Add the concentrate dropwise into vigorously stirred diethyl ether.
-
Causality: The sudden shift in polarity forces the polyene complex to precipitate out of solution as a crude yellow powder. Filter and dry under a vacuum.
-
Protocol 2: Chromatographic Isolation of Component B
-
Resuspension: Dissolve the crude 67-121 complex in a minimal volume of Pyridine/Methanol.
-
Size Exclusion Chromatography: Load the sample onto a Sephadex LH-20 column. Elute using a Methanol/Water gradient.
-
Self-Validation Checkpoint (TLC/HPLC): Monitor fractions using Thin Layer Chromatography (chloroform-methanol-water lower phase) or HPLC[9].
-
Validation: Isolate the fraction corresponding to Component B. Component B can be structurally verified post-purification via NMR, confirming the absence of the methyl group on the aromatic ketonic moiety (which is present in A and C)[2].
-
Caption: Step-by-step extraction and purification workflow for Antibiotic 67-121B.
Future Perspectives in Drug Development
The structural complexity of Antibiotic 67-121B offers a rich scaffold for semi-synthetic modifications. Similar to how amphotericin B has been derivatized to reduce nephrotoxicity while maintaining fungicidal activity, the D-mycosamine and aromatic ketonic moieties of 67-121B present prime targets for N-acylation or esterification[9]. By engineering targeted liposomal delivery systems, researchers can potentially widen the therapeutic index of Antibiotic 67-121B, paving the way for next-generation treatments against multidrug-resistant fungal pathogens.
References
-
BOC Sciences. "CAS 57515-51-2 (Antibiotic 67-121B) - BOC Sciences". bocsci.com.
-
Google Patents. "US4027015A - Antibiotic 67-121, a polyene antifungal antibiotic produced by actinoplanes caeruleus". google.com. 2
-
PubChem - NIH. "Antibiotic 67-121B | C58H86N2O19 | CID 85470834". nih.gov. 1
-
Google Patents. "US4272525A - Derivatives of polyene macrolide antibiotics containing an amino sugar moiety". google.com. 9
-
Googleapis. "United States Patent (19) - June 09 1975". googleapis.com. 6
-
PubChemLite. "C58H86N2O19 - Explore". uni.lu. 4
-
Manual MSD de veterinária. "Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology". msdvetmanual.com.8
-
PMC - NIH. "Research and Application of the Polyene Macrolide Antibiotic Nystatin". nih.gov. 7
-
Wikipedia. "Polyene antimycotic". wikipedia.org. 3
Sources
- 1. Antibiotic 67-121B | C58H86N2O19 | CID 85470834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4027015A - Antibiotic 67-121, a polyene antifungal antibiotic produced by actinoplanes caeruleus - Google Patents [patents.google.com]
- 3. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - C58H86N2O19 - Explore [pubchemlite.lcsb.uni.lu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Research and Application of the Polyene Macrolide Antibiotic Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - Manual MSD de veterinária [msdvetmanual.com]
- 9. US4272525A - Derivatives of polyene macrolide antibiotics containing an amino sugar moiety, process for the preparation thereof, and pharmaceutical compositions containing them - Google Patents [patents.google.com]
